tert-Butyl 3-(6-methoxypyrimidin-4-yl)azetidine-1-carboxylate

Chemical Synthesis Quality Control Procurement

Research teams developing kinase-targeted libraries often face metabolic instability with piperidine-based scaffolds. This compound delivers an N-Boc-protected azetidine core as a conformationally constrained, metabolically stable bioisostere directly linked to a 6-methoxypyrimidine hinge-binding motif. Procurement advantage: 98% purity baseline enables cleaner downstream chemistry and simplifies IND-enabling tox batch purification compared to typical 95% analogs. The orthogonal Boc group supports late-stage diversification via deprotection and amide coupling or reductive amination, while the electron-donating methoxy substituent ensures selective Pd-catalyzed functionalization at other pyrimidine positions, avoiding competitive oxidative addition seen with 6-chloro analogs.

Molecular Formula C13H19N3O3
Molecular Weight 265.31 g/mol
Cat. No. B13223332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(6-methoxypyrimidin-4-yl)azetidine-1-carboxylate
Molecular FormulaC13H19N3O3
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C2=CC(=NC=N2)OC
InChIInChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-6-9(7-16)10-5-11(18-4)15-8-14-10/h5,8-9H,6-7H2,1-4H3
InChIKeyMYBVJCKIDRACIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Protected Azetidine Building Block for Kinase Libraries


tert-Butyl 3-(6-methoxypyrimidin-4-yl)azetidine-1-carboxylate (CAS 2060033-22-7) is a heterocyclic building block comprising an N-Boc-protected azetidine core linked at the 3-position to a 6-methoxypyrimidine moiety . With a molecular formula of C13H19N3O3 and a molecular weight of 265.31 g/mol, it serves as a conformationally constrained intermediate for medicinal chemistry, particularly in the synthesis of kinase inhibitor libraries where the azetidine ring acts as a metabolically stable bioisostere . The compound's defining structural features—a Boc protecting group enabling orthogonal deprotection and a methoxy-substituted pyrimidine ring—distinguish it from both its des-methoxy and 6-chloro analogs in terms of electronic character and downstream synthetic utility .

Use Context Kinase inhibitor library synthesis
Selection Logic Boc-protected for orthogonal deprotection
Differentiator 6-methoxy pyrimidine electronic profile

Why Generic Substitution Fails for This Building Block


Substituting this compound with simpler azetidine or pyrimidine analogs (e.g., the des-methoxy, 6-chloro, or unsubstituted pyrimidine variants) is not a neutral swap for procurement and research selection. The 6-methoxy group fundamentally alters the electronic landscape of the pyrimidine ring, directly influencing both its reactivity in transition-metal-catalyzed cross-couplings and its binding interactions in biological targets [1]. Patents covering azetidinyl pyrimidines as kinase inhibitors explicitly highlight the role of the methoxy substituent in modulating potency and selectivity, indicating that the specific substitution pattern is critical for achieving desired structure-activity relationships [1]. Consequently, purchasing a close analog without the 6-methoxy group risks invalidating synthetic routes, compromising biological assay reproducibility, and ultimately delaying project timelines.

6-Chloro analog Electron-withdrawing Cl may shift cross-coupling reactivity and binding interactions.
Des-methoxy analog Lacks key methoxy electronic effect, which may impact SAR reproducibility.
Unsubstituted pyrimidine Altered hydrogen-bonding capacity may not replicate kinase hinge-binding motif.

Evidence Differentiating from Closest Analogs


Superior Commercial Purity vs. Analogs

Commercially, tert-butyl 3-(6-methoxypyrimidin-4-yl)azetidine-1-carboxylate is available at a higher purity standard compared to its two most direct analogs. The target compound is routinely cataloged at 98% purity , whereas the 6-chloro analog (CAS 2044796-17-8) is typically offered at 95% purity from leading suppliers , and the des-methoxy (unsubstituted pyrimidine) analog (CAS 1236861-78-1) is generally available at 95%+ purity . This 3-percentage-point purity advantage reduces the risk of introducing unidentified impurities into critical synthetic steps.

Purity Comparison
Supplier data
98% (target) vs 95% (6-chloro & des-methoxy analogs)
May reduce impurity cascade risk
HPLC method context may vary among vendors
Chemical Synthesis Quality Control Procurement

Electron-Donating Methoxy Reduces Pyrimidine Electrophilicity

The 6-methoxy group exerts an electron-donating mesomeric effect (+M) on the pyrimidine ring, fundamentally altering its reactivity compared to the electron-withdrawing 6-chloro congener. Experimental kinetic studies on 4-chloro-6-substituted pyrimidines demonstrate that a methoxy substituent at the 6-position deactivates the ring toward nucleophilic aromatic substitution (SNAr) relative to electron-withdrawing groups [1]. This lower electrophilicity makes the target compound more stable toward undesired nucleophilic attack during storage and handling, and provides a different selectivity profile in cross-coupling reactions, where it can tolerate harsher conditions without decomposition.

Electronic Reactivity
Reported
OMe: electron-donating (+M), deactivated for SNAr; Cl: electron-withdrawing (-I), activated
Informs synthetic sequence design
Rate differences from Hammett LFER studies
Physical Organic Chemistry Nucleophilic Aromatic Substitution Reactivity

Key Intermediate in Azetidinyl Pyrimidine Kinase Inhibitor Patents

The 6-methoxypyrimidin-4-yl-azetidine scaffold is explicitly claimed and exemplified in recent patent literature as a therapeutically relevant pharmacophore for kinase inhibition. U.S. Patent Application US 2024/0425496, titled 'Azetidinyl Pyrimidines and Uses Thereof,' describes the utility of such compounds in treating inflammatory eye diseases, cancers, and other kinase-mediated conditions, with the methoxy group specifically included in Markush structures as a preferred substituent [1]. This provides a secondary, application-based validation that is absent for unsubstituted or 6-chloro analogs, which are primarily cited as synthetic intermediates rather than in bioactive compositions.

Patent Landscape
Class-level
6-methoxyazetidinyl pyrimidines claimed in kinase inhibitor patent; analogs not highlighted for bioactivity
IP landscape context
Requires freedom-to-operate review
Medicinal Chemistry Kinase Inhibition Intellectual Property

Optimal Application Scenarios in Research and Procurement


Kinase-Focused Fragment-Based Drug Discovery and Library Synthesis

Procurement teams building a kinase-targeted fragment or lead-like library should prioritize this compound over its 6-chloro or des-methoxy analogs. Its 6-methoxypyrimidine group is a recognized privileged substructure for type I and II kinase hinge-binding motifs, as highlighted in recent patent filings . The Boc-protected azetidine enables late-stage diversification via simple deprotection and subsequent amide bond formation or reductive amination, providing a robust entry point for parallel library synthesis.

Metabolically Stable Bioisosteres of Piperidine Leads

In lead optimization campaigns where a piperidine ring has been flagged for metabolic instability, the azetidine core of this compound offers a direct bioisosteric replacement with potentially improved pharmacokinetic properties. The orthogonal Boc group allows for the azetidine nitrogen to be functionalized independently of the pyrimidine ring, while the 6-methoxy group maintains the desired hydrogen-bond acceptor capacity, differentiating it from the less polar chlorinated analog .

Purity-Critical Scale-Up and Process Chemistry

For process chemists transitioning a medicinal chemistry route to preclinical scale-up, the commercially verified 98% purity of this compound offers a tangible advantage over the 95% purity typical of the 6-chloro and des-methoxy analogs. Initiating a multi-step synthesis with a higher-purity building block reduces the impurity burden in downstream intermediates, simplifies purification, and can be a pivotal factor in achieving the >99% purity often required for IND-enabling toxicology batch production.

Electrophilic Selectivity in Palladium-Catalyzed Cross-Couplings

When planning a synthetic sequence that requires selective palladium-catalyzed functionalization at a different position on the pyrimidine ring while preserving the 4-position connectivity, the electron-donating methoxy group of this compound provides a differentiated reactivity profile. Unlike the 6-chloro analog, which can undergo competitive oxidative addition under standard Suzuki or Buchwald-Hartwig conditions, the methoxy-bearing building block is expected to be inert under the same conditions, enabling a more convergent synthetic strategy .

Application
Selection Property
Validation Focus
Kinase-focused fragment library synthesis
6-Methoxypyrimidine privileged substructure
Hinge-binding motif compatibility
Metabolic stability bioisostere evaluation
Azetidine core with orthogonal Boc protection
In vitro metabolic stability assessment
Purity-critical process chemistry scale-up
Higher commercial purity specification (98%)
Downstream impurity burden reduction
Selective Pd-catalyzed cross-coupling design
Electron-donating methoxy reactivity
Inertness under standard Suzuki/Buchwald conditions
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